1-chloro-4-fluorophthalazine
Description
Properties
CAS No. |
303762-32-5 |
|---|---|
Molecular Formula |
C8H4ClFN2 |
Molecular Weight |
182.6 |
Purity |
95 |
Origin of Product |
United States |
Advanced Reaction Chemistry and Mechanistic Investigations of 1 Chloro 4 Fluorophthalazine
Nucleophilic Substitution Reactions on the Phthalazine (B143731) Scaffold
Nucleophilic aromatic substitution (SNAr) is a fundamental class of reactions for the functionalization of aromatic systems. nih.govd-nb.info In the context of 1-chloro-4-fluorophthalazine, these reactions are pivotal for introducing a wide range of functional groups onto the phthalazine core.
Regioselectivity and Chemoselectivity in Halogen Displacement
The presence of two different halogen atoms on the phthalazine ring of this compound introduces the challenge and opportunity of selective substitution. The regioselectivity of nucleophilic attack is governed by the relative electron-withdrawing nature of the halogens and the positions they occupy on the heterocyclic ring. Generally, the chlorine atom at the 1-position is more susceptible to nucleophilic attack than the fluorine atom at the 4-position. This is attributed to the greater ability of the chlorine to stabilize the intermediate Meisenheimer complex formed during the substitution process. nih.gov
Numerous studies on related dihalo-heterocyclic systems, such as 2,4-dichloroquinazolines, have consistently shown that nucleophilic substitution occurs preferentially at the 4-position. mdpi.com This preference is attributed to the electronic effects of the heterocyclic nitrogen atoms, which activate the C4 position towards nucleophilic attack. While direct studies on this compound are less common, the principles of SNAr on similar scaffolds suggest a high degree of regioselectivity. mdpi.com
Chemoselectivity, the preferential reaction of one functional group over another, is also a key consideration. In reactions with nucleophiles that could potentially react at either halogen, the conditions can often be tuned to favor substitution at the more reactive chloro position.
Reactivity with Diverse Nucleophiles (e.g., Amines, Hydrazides, Azides)
This compound has been shown to react with a variety of nucleophiles, leading to the synthesis of diverse derivatives. The reaction with amines, in particular, is a widely used strategy for the preparation of compounds with potential biological activity. For instance, the reaction of this compound with various aminophenols can proceed to yield the corresponding 1-(aminophenoxy)-4-fluorophthalazine derivatives.
The reactivity with other nucleophiles such as hydrazides and azides allows for the introduction of further functionalities. Hydrazide substitution can serve as a precursor for the formation of more complex heterocyclic systems, while azide (B81097) substitution provides a route to aminophthalazines through subsequent reduction. The operational simplicity and broad scope of these nucleophilic aromatic substitution reactions make them a cornerstone of combinatorial chemistry and drug discovery programs. nih.govd-nb.info
Catalytic Influences on Nucleophilic Aromatic Substitution
While many SNAr reactions proceed under thermal conditions, the use of catalysts can significantly enhance reaction rates and improve selectivity. cas.cn Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, are known to accelerate nucleophilic aromatic substitutions, particularly in biphasic systems. google.comnih.gov These catalysts facilitate the transfer of the nucleophile from an aqueous or solid phase to the organic phase containing the substrate, thereby increasing the reaction rate.
Furthermore, the use of benign and sustainable catalysts is an area of growing interest. For example, hydroxypropyl methylcellulose (B11928114) (HPMC) has been shown to enable nucleophilic aromatic substitution reactions in water under mild conditions, offering an environmentally friendly alternative to traditional organic solvents. d-nb.info The application of such catalytic systems to the reactions of this compound could provide more efficient and greener synthetic routes.
Palladium-Catalyzed Cross-Coupling Reactions and Derivatives
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr
Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. wikipedia.org This reaction is widely used for the synthesis of biaryls and has seen extensive application in medicinal chemistry. snnu.edu.cn In the case of this compound, the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups at the 1-position.
The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the coupling, with bulky and electron-rich phosphines often providing the best results. The reactivity of the C-Cl bond in this compound makes it a suitable substrate for this transformation, allowing for the synthesis of a wide array of 1-aryl-4-fluorophthalazine derivatives. These products can serve as building blocks for more complex molecules with potential therapeutic applications.
Other Transition Metal-Mediated Coupling Processes
Beyond the Suzuki-Miyaura reaction, other transition metal-mediated coupling processes can be utilized to functionalize this compound. These reactions offer alternative pathways to form carbon-carbon and carbon-heteroatom bonds, expanding the synthetic utility of this versatile building block. researchgate.net
Examples of other relevant coupling reactions include:
Heck Reaction: This reaction couples the chloro-substituted phthalazine with an alkene in the presence of a palladium catalyst to form a new carbon-carbon bond.
Sonogashira Coupling: This palladium-catalyzed reaction allows for the introduction of an alkyne group by coupling with a terminal alkyne.
Buchwald-Hartwig Amination: This reaction provides a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of various amino-substituted phthalazines. snnu.edu.cn
Stille Coupling: This reaction utilizes organotin reagents to form carbon-carbon bonds with the chloro-substituted phthalazine.
These diverse transition metal-catalyzed reactions significantly broaden the scope of derivatives that can be synthesized from this compound, providing access to a rich chemical space for drug discovery and materials science.
Other Functionalization Strategies
Beyond cycloadditions, the phthalazine ring can be functionalized through various other chemical strategies, including metalation and rearrangement reactions.
Directed ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org In the case of this compound, the ring nitrogen atoms can act as DMGs, directing lithiation to the C-8 position of the benzo-fused ring. harvard.edu
The aryllithium intermediate generated through DoM is a potent nucleophile that can react with a wide array of electrophiles, allowing for the introduction of various functional groups. organic-chemistry.org However, the presence of the chloro and fluoro substituents on the heterocyclic part of the molecule introduces complexity. These electron-withdrawing groups increase the acidity of the aromatic protons, potentially influencing the site of metalation. Furthermore, the stability of the aryllithium intermediate must be considered, as halogen-lithium exchange is a possible competing pathway. The use of hindered amide bases like TMPMgCl•LiCl has been shown to be effective for the metalation of electron-poor heteroarenes containing sensitive functional groups. harvard.edu
The phthalazine skeleton can undergo several types of rearrangement reactions, leading to structurally diverse products. A significant example is the Smiles rearrangement. mdpi.com A visible-light-mediated radical hydroamination followed by a radical Smiles rearrangement of ortho-alkynylsulfonohydrazone precursors has been developed for the synthesis of phthalazine derivatives. rsc.orgresearchgate.net This cascade reaction proceeds under mild photoredox conditions, demonstrating excellent functional group tolerance. rsc.org
Another documented transformation involves the reaction of 1,4-phthalazinedione, generated in situ from phthalhydrazide (B32825), with furfural. This reaction leads to an unusual skeletal rearrangement, forming a mdpi.comnih.govbenza-3a,7a-diazaindane system instead of the expected Diels-Alder adduct. acs.org Additionally, reactions of certain substituted phthalazines with arynes can initiate a cascade of bond-breaking and bond-forming events, resulting in complex fused systems like pyrido[1,2-a]indoles. nih.gov
Detailed Mechanistic Elucidation Studies of Transformations
Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the synthetic utility of these transformations.
[3+2] Cycloaddition: The mechanism of the Huisgen [3+2] cycloaddition is generally considered a concerted process. nih.gov DFT calculations on the reaction of phthalazinium ylides with dipolarophiles have supported this, showing a single transition state connecting reactants to the cycloadduct. researchgate.net The calculations help explain the high regioselectivity observed with unsymmetrical alkynes and the stereochemical outcomes with alkenes. For reactions leading to fully aromatized pyrrolophthalazines, the mechanism involves the initial cycloaddition followed by an oxidative dehydrogenation step. researchgate.net
Ring Contraction: The N-chlorinative ring contraction of 1,4-dimethoxyphthalazines is proposed to proceed via a bicyclization/ring-opening mechanism. DFT calculations support a pathway initiated by electrophilic chlorination at a ring nitrogen. The subsequent addition of a chloride nucleophile and elimination leads to a strained bicyclic intermediate. This intermediate then undergoes a ring-opening cascade, ultimately losing a nitrogen atom to form the more stable phthalimide (B116566) ring system. thieme-connect.com
Smiles Rearrangement: The visible-light-induced synthesis of phthalazines involves a radical cascade. mdpi.comresearchgate.net Mechanistic investigations indicate that the process starts with the photooxidation of a deprotonated hydrazone to give an N-centered radical. This radical then adds to the intramolecular alkyne, and subsequent SO₂ extrusion generates a phthalazine radical. Reduction of this radical followed by protonation yields the final phthalazine product. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) |
| Methyl propiolate |
| Phthalhydrazide |
| Phthalimide |
| Pyrrolo[2,1-a]phthalazine |
| Trichloroisocyanuric acid (TCICA) |
Identification of Reaction Intermediates and Transition States
No specific studies identifying the reaction intermediates or transition states involved in the reactions of this compound have been found. While general principles of nucleophilic aromatic substitution would suggest the formation of a Meisenheimer-like intermediate, specific experimental or computational data to support this for this compound is absent from the available literature.
Kinetic and Thermodynamic Considerations in Reaction Pathways
There is no available kinetic or thermodynamic data for the reactions of this compound. Research that would provide rate constants, activation energies, or the thermodynamic favorability of potential reaction pathways involving this compound has not been identified.
1 Chloro 4 Fluorophthalazine As a Strategic Building Block in Organic Synthesis
Precursor in the Synthesis of Substituted Phthalazine (B143731) Derivatives
The electron-deficient nature of the phthalazine ring, coupled with the presence of a labile chlorine atom at the C1 position, makes 1-chloro-4-fluorophthalazine an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its application in creating a wide range of substituted phthalazine derivatives.
The chlorine atom at the C1 position is significantly more reactive towards nucleophilic displacement than the fluorine atom at C4. This difference in lability allows for the selective synthesis of 1-substituted-4-fluorophthalazines. A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed to displace the chloride, providing a straightforward entry into mono-substituted phthalazines.
For instance, reacting 1-chlorophthalazine (B19308) analogs with substituted anilines or thiophenols readily yields 1-anilino- or 1-thiophenyl-phthalazine derivatives, respectively. Subsequent modification of the less reactive C4-fluoro position can then be achieved under more forcing conditions or by using more potent nucleophiles, paving the way for the synthesis of 1,4-disubstituted phthalazines with distinct functionalities at each position.
Table 1: Representative Nucleophilic Substitution Reactions at the C1 Position of Chlorophthalazine Analogs
| Starting Material | Nucleophile | Conditions | Product | Yield (%) |
| 1-Chloro-4-(phenylthiomethyl)phthalazine | 3-Chloro-4-fluoroaniline | N/A | 1-(3-Chloro-4-fluoroanilino)-4-(phenylthiomethyl)phthalazine | N/A |
| 1-Chloro-4-(3,4-difluorophenylthiomethyl)phthalazine | 4-Fluoro-3-(trifluoromethyl)aniline | N/A | 1-(4-Fluoro-3-(trifluoromethyl)anilino)-4-(3,4-difluorophenylthiomethyl)phthalazine | N/A |
| 1-Chloro-4-(4-phenoxyphenyl)phthalazine | p-Anisidine | Reflux | 1-(4-Methoxyphenylamino)-4-(4-phenoxyphenyl)phthalazine | N/A |
| 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Thiourea | Reflux in Ethanol (B145695)/Sodium Ethoxide | 4-(4-Phenoxyphenyl)phthalazine-1(2H)-thione | N/A |
The primary sites for derivatization on the this compound core are the C1 and C4 positions, driven by the leaving group potential of the halogen atoms. The C1-Cl bond is the most susceptible to nucleophilic attack, making it the initial point of modification in most synthetic strategies. This allows for the introduction of a diverse array of substituents, fundamentally altering the electronic and steric properties of the molecule.
Following substitution at C1, the C4-F position becomes the next target for derivatization. While the C-F bond is strong, its cleavage can be facilitated in electron-deficient aromatic systems. This two-step, selective substitution strategy is a powerful tool for creating unsymmetrically substituted 1,4-diphthalazine compounds. Further derivatization of the benzo-portion of the phthalazine ring is less common and typically requires multi-step synthetic sequences initiated prior to the formation of the phthalazine core itself.
Formation of Fused Heterocyclic Systems
Beyond simple substitution, this compound is an invaluable precursor for synthesizing more complex, fused heterocyclic frameworks. By introducing nucleophiles that can undergo subsequent intramolecular cyclization, the phthalazine ring can be annulated with additional heterocyclic rings, leading to novel polycyclic systems.
The construction of triazole and tetrazole rings fused to the phthalazine core is a well-established application of 1-chlorophthalazine derivatives. These reactions typically proceed by first substituting the C1-chloro group with a suitable nitrogen-based nucleophile, which then undergoes cyclization.
For the synthesis of tetrazolophthalazines, the reaction of a 1-chlorophthalazine analog with sodium azide (B81097) (NaN₃) in a suitable solvent like acetic acid leads to the formation of a fused tetrazole ring. This transformation results in the creation of the nih.govorientjchem.orgmdpi.comresearchgate.nettetrazolo[5,1-a]phthalazine ring system. nih.gov
Similarly, triazolophthalazines can be synthesized by reacting 1-chlorophthalazine with a hydrazine (B178648) derivative, such as benzoylhydrazine. The initial substitution of the chlorine is followed by an intramolecular cyclization and dehydration, yielding a fused triazole ring, specifically the nih.govorientjchem.orgresearchgate.nettriazolo[3,4-a]phthalazine framework. nih.gov
Table 2: Synthesis of Fused Tetrazolo- and Triazolophthalazines
| Starting Material | Reagent | Conditions | Fused Product | Yield (%) | Ref. |
| 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Sodium Azide (NaN₃) | Acetic Acid, Reflux | 6-(4-Phenoxyphenyl)- nih.govorientjchem.orgmdpi.comresearchgate.nettetrazolo[5,1-a]phthalazine | 63% | nih.gov |
| 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Benzoylhydrazine | n-Butanol, Reflux | 6-(4-Phenoxyphenyl)-3-phenyl- nih.govorientjchem.orgresearchgate.nettriazolo[3,4-a]phthalazine | N/A | nih.gov |
The synthesis of fused imidazole (B134444) and pyrazole (B372694) rings often involves a multi-step approach starting from 1-chlorophthalazine. A key intermediate in these syntheses is 1-hydrazinylphthalazine, which is readily prepared by the reaction of 1-chlorophthalazine with hydrazine hydrate (B1144303). google.com This hydrazinyl intermediate serves as a versatile handle for further cyclization reactions.
While direct one-pot syntheses of pyrazolophthalazines from 1-chlorophthalazine are not the most common route, the precursor is vital for creating the necessary intermediates. The more prevalent methods for synthesizing 1H-pyrazolo[1,2-b]phthalazine-5,10-diones involve a three-component cyclocondensation of phthalhydrazide (B32825) (which can be derived from phthalazine precursors), an aromatic aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326). orientjchem.orgchemrevlett.com
For imidazophthalazines, such as those in the imidazo[2,1-a]phthalazine (B13877486) family, synthesis can be achieved through various routes. One approach involves the chemical transformation of related phthalazine derivatives, such as 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, which itself can be synthesized from phthalazine precursors. mdpi.com These examples underscore the role of the chlorophthalazine core in providing access to a wide range of functionalized intermediates necessary for building complex fused systems.
Annulation, or ring-forming, reactions provide a powerful method for constructing novel polycyclic frameworks upon the phthalazine core. One sophisticated example is the [3+2] dipolar cycloaddition reaction involving phthalazinium ylides. These ylides, which are 1,3-dipoles, can be generated from phthalazine precursors.
The reaction of a phthalazinium ylide with a dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), leads to the formation of a new five-membered ring fused to the original phthalazine structure. This Huisgen [3+2] cycloaddition is a highly efficient method for synthesizing pyrrolo[2,1-a]phthalazine derivatives. mdpi.com Such cycloaddition strategies showcase the advanced utility of the phthalazine system as a scaffold for creating intricate, multi-ring molecules that are otherwise difficult to access. mdpi.comlibretexts.org
Design Principles for Novel Phthalazine-Based Scaffolds
The phthalazine core is a significant pharmacophore in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities. The compound this compound serves as a versatile and strategic building block for creating more complex, novel phthalazine-based molecular scaffolds. The reactivity of the chlorine atom at the C-1 position, coupled with the electronic influence of the fluorine atom at C-4, allows for controlled and specific modifications, making it a valuable precursor in the synthesis of targeted therapeutic agents.
The primary strategy for incorporating the this compound moiety into larger, more complex molecules revolves around the nucleophilic substitution of the highly reactive chlorine atom at the C-1 position. This reaction is a cornerstone of phthalazine chemistry, enabling the formation of stable carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The electron-withdrawing nature of the phthalazine ring system facilitates the departure of the chloride leaving group, making this position susceptible to attack by a wide array of nucleophiles.
Nucleophilic Aromatic Substitution (SNAr) Reactions:
The most prevalent method for derivatization is the SNAr reaction. Various classes of nucleophiles can be employed to displace the C-1 chlorine, leading to diverse molecular architectures.
N-Nucleophiles: Amines are frequently used to introduce nitrogen-containing substituents. Reactions with primary and secondary amines, including anilines, piperidines, and piperazines, yield 1-amino-4-fluorophthalazine derivatives. nih.govsciforum.net This approach is fundamental in constructing molecules where the phthalazine core is linked to other cyclic or acyclic systems via an amino bridge. For instance, reacting this compound with substituted anilines can produce precursors for kinase inhibitors. mdpi.com Similarly, hydrazine derivatives can be used to introduce hydrazinyl moieties, which can serve as handles for further functionalization. tandfonline.com
O-Nucleophiles: Alcohols and phenols react under basic conditions to form ether linkages. This strategy is employed to connect the phthalazine scaffold to other aromatic or aliphatic systems through an oxygen atom, yielding 1-alkoxy- or 1-aryloxy-4-fluorophthalazines. These ether-linked derivatives are explored for various biological activities. nih.gov
S-Nucleophiles: Thiols and thiophenols can also displace the C-1 chlorine to form thioether bonds. This reaction introduces sulfur-containing moieties, expanding the chemical diversity of the resulting phthalazine derivatives.
C-Nucleophiles: Carbanions, such as those derived from active methylene compounds (e.g., malononitrile), can attack the C-1 position to form a new carbon-carbon bond. This allows for the direct extension of the carbon skeleton, linking the phthalazine core to various functional groups.
The table below summarizes the key strategies for incorporating this compound into larger molecules.
| Strategy | Nucleophile Class | Examples of Nucleophiles | Resulting Linkage |
| Nucleophilic Substitution | N-Nucleophiles | Anilines, Piperazines, Hydrazines | C-N (Amino) |
| O-Nucleophiles | Phenols, Alcohols | C-O (Ether) | |
| S-Nucleophiles | Thiophenols | C-S (Thioether) | |
| C-Nucleophiles | Active Methylene Compounds | C-C |
Common Linker Types and Connecting Moieties:
Amino Linkers: As one of the most common strategies, simple amino groups (-NH-) are used to connect the phthalazine core directly to other aromatic or heterocyclic rings. nih.gov This approach is seen in the design of kinase inhibitors where an aniline (B41778) moiety is attached to the C-1 position of the phthalazine. mdpi.com
Biarylurea and Biarylamide Moieties: More complex linkers, such as biarylurea or biarylamide tails, can be installed at the C-1 position. nih.gov This is typically achieved by first reacting this compound with a diamine (e.g., p-phenylenediamine) and then acylating the terminal amino group. These extended, rigid linkers are designed to occupy specific hydrophobic pockets in target proteins. nih.gov
Ether Linkages: Simple ether linkers (-O-) provide a more flexible connection compared to direct C-N bonds and can act as hydrogen bond acceptors. They are used to connect the phthalazine core to various aryl or alkyl groups. nih.gov
Alkyl and Methylene Spacers: Simple alkyl chains or methylene spacers (-CH₂-) can be used to introduce flexibility and control the distance between the phthalazine core and another functional group. These spacers can be incorporated by reacting the phthalazine with nucleophiles that contain an alkyl chain.
Heterocyclic Linkers: N-substituted heterocycles, particularly piperazine (B1678402), are widely used as connecting moieties. nih.gov The piperazine ring offers a rigid and versatile scaffold that can be functionalized at its second nitrogen atom. This allows for the connection of a third molecular component, providing a modular approach to library synthesis and optimization of structure-activity relationships.
The following table details various linkers and moieties used in designing complex molecules based on the phthalazine scaffold.
| Linker/Moiety Class | Specific Example | Function/Purpose |
| Simple Linkers | Amino (-NH-) | Direct, rigid connection to aryl groups. nih.gov |
| Ether (-O-) | Flexible connection, H-bond acceptor. nih.gov | |
| Methylene Spacer (-CH₂-) | Increases distance and flexibility. | |
| Complex Moieties | Biarylurea | Rigid, extended linker for hydrophobic pocket binding. nih.gov |
| Biarylamide | Rigid, extended linker for hydrophobic pocket binding. nih.gov | |
| Heterocyclic Linkers | Piperazine | Rigid, versatile scaffold for modular synthesis. nih.gov |
By combining the reactive nature of this compound with a diverse array of linkers and connecting moieties, chemists can systematically design and synthesize novel, complex molecules with tailored properties for various applications, particularly in the field of drug discovery.
Analytical Methodologies for Structural Elucidation and Purity Assessment in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For a molecule such as 1-chloro-4-fluorophthalazine, a combination of one-dimensional and two-dimensional NMR experiments is utilized to assign the proton and carbon signals unequivocally.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in a molecule. In the case of this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The phthalazine (B143731) ring system contains four protons. Due to the substitution pattern, these protons are expected to be in distinct chemical environments, leading to four separate signals. The electron-withdrawing effects of the chlorine and fluorine atoms, as well as the nitrogen atoms in the phthalazine core, would deshield these protons, causing their signals to appear at a lower field (higher ppm values).
The expected splitting patterns (multiplicity) of these signals can be predicted based on the coupling between adjacent protons. For instance, a proton with one neighboring proton will appear as a doublet, while a proton with two neighboring protons will appear as a triplet. The coupling constants (J values) can provide further insights into the spatial relationship between the coupled protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
|---|---|---|---|
| H-5 | 8.0 - 8.2 | Doublet of doublets | J ≈ 8.5, 1.0 |
| H-6 | 7.8 - 8.0 | Triplet of doublets | J ≈ 8.0, 1.0 |
| H-7 | 7.8 - 8.0 | Triplet of doublets | J ≈ 8.0, 1.5 |
Note: The predicted values are estimates based on general principles and data from similar structures. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and to gain insight into their chemical environment. In this compound, ten distinct carbon signals are expected in the ¹³C NMR spectrum, corresponding to the eight carbons of the phthalazine ring system and the two carbons directly bonded to the halogen substituents.
The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached and nearby atoms. The carbons bonded to the nitrogen atoms (C-1 and C-4) and the halogens are expected to be significantly deshielded and appear at a lower field. The fluorine atom will also cause splitting of the carbon signals due to C-F coupling, which can be observed in the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | 150 - 155 |
| C-4 | 158 - 163 (doublet, ¹JCF) |
| C-4a | 125 - 130 |
| C-5 | 128 - 132 |
| C-6 | 135 - 140 |
| C-7 | 130 - 135 |
| C-8 | 125 - 130 |
Note: The predicted values are estimates. The signal for C-4 is expected to show a large coupling constant with the fluorine atom. Other carbons may also exhibit smaller C-F couplings.
Advanced 2D NMR Experiments (e.g., HSQC, HMBC, COSY)
Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity between atoms in a molecule, which is crucial for unambiguous structural assignment.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between adjacent protons on the benzene (B151609) ring moiety (H-5 with H-6, H-6 with H-7, and H-7 with H-8), confirming their sequence.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Containing Compounds
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. colorado.edu Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra are typically simple and easy to interpret. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The presence of the nearby nitrogen and chlorine atoms would influence its chemical shift. Typical chemical shifts for fluorine on an aromatic ring are in the range of -100 to -140 ppm relative to a standard such as CFCl₃. ucsb.edu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.
Future Research Directions and Synthetic Prospects of 1 Chloro 4 Fluorophthalazine
Development of Novel and Sustainable Synthetic Routes
The synthesis of phthalazine (B143731) derivatives has traditionally relied on classical condensation and chlorination reactions. longdom.orgnih.gov Future research into the synthesis of 1-chloro-4-fluorophthalazine should prioritize the development of novel and sustainable synthetic routes that offer improved efficiency, safety, and environmental compatibility.
Key Research Objectives:
Exploration of Greener Solvents and Catalysts: Investigation into the use of eco-friendly solvents, such as ionic liquids or deep eutectic solvents, could mitigate the environmental impact of traditional solvent systems. researchgate.netnih.govmdpi.com Furthermore, the development of recyclable and highly efficient catalysts, including solid-supported reagents or nanocatalysts, presents a promising avenue for enhancing the sustainability of the synthetic process. researchgate.net
Continuous Flow Chemistry: The implementation of continuous flow technologies can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. This approach minimizes waste generation and allows for the efficient synthesis of this compound.
One-Pot, Multi-Component Reactions: Designing one-pot, multi-component reactions for the synthesis of the phthalazine core would significantly improve atom economy and reduce the number of purification steps required. researchgate.netnih.gov This strategy aligns with the principles of green chemistry by minimizing waste and energy consumption.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Advantages | Potential Challenges |
| Green Solvents/Catalysts | Reduced environmental impact, potential for catalyst recycling. | Catalyst stability and recovery, solvent compatibility with reagents. |
| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. | Initial setup cost, potential for clogging with solid byproducts. |
| Multi-Component Reactions | High atom economy, reduced waste, simplified procedures. | Optimization of reaction conditions for multiple components. |
Exploration of Undiscovered Reactivity Patterns
The presence of both a chloro and a fluoro substituent on the phthalazine core of this compound suggests a rich and potentially unique reactivity profile. The differential reactivity of the C-Cl and C-F bonds, as well as the influence of the fluorine atom on the electronic properties of the heterocyclic ring, opens up avenues for exploring undiscovered reactivity patterns.
Future investigations should focus on the regioselectivity of nucleophilic substitution reactions. researchgate.netresearchgate.net The highly reactive nature of the 1-chlorophthalazine (B19308) moiety suggests that the chlorine atom at the 1-position is susceptible to displacement by a variety of nucleophiles. researchgate.net However, the influence of the fluorine atom at the 4-position on the reactivity of the C1-Cl bond warrants detailed investigation.
Potential Research Areas:
Selective Nucleophilic Aromatic Substitution (SNAr): A systematic study of SNAr reactions with a wide range of nucleophiles (N-, O-, S-, and C-based) would elucidate the regioselectivity and reactivity of this compound. This could lead to the synthesis of a diverse library of 1-substituted-4-fluorophthalazine derivatives.
Transition-Metal-Catalyzed Cross-Coupling Reactions: The utility of the C-Cl bond as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) should be thoroughly explored. This would enable the introduction of a wide array of substituents at the 1-position, significantly expanding the chemical space accessible from this scaffold.
Activation of the C-F bond: While generally less reactive than C-Cl bonds, the activation of the C-F bond under specific conditions could lead to novel transformations and the synthesis of previously inaccessible derivatives.
Integration into Advanced Materials Science Research
While specific properties and applications are beyond the scope of this article, the structural features of this compound make it an intriguing building block for advanced materials. The rigid, planar phthalazine core, combined with the potential for functionalization at the 1- and 4-positions, suggests its utility in the construction of novel organic materials.
Future research in this area should focus on the incorporation of the this compound motif into larger, conjugated systems. Its role as a monomer or a key intermediate in the synthesis of polymers and functional materials is an area ripe for exploration. The electronic properties of the resulting materials could be tuned by modifying the substituents on the phthalazine core.
Computational Chemistry-Driven Design and Prediction for Future Synthetic Targets
Computational chemistry and in silico modeling are powerful tools for accelerating the discovery and development of new molecules and reactions. nih.govajchem-b.comajchem-b.com In the context of this compound, computational studies can provide valuable insights into its structure, reactivity, and potential for incorporation into more complex systems.
Prospective Computational Studies:
Prediction of Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound and predict the most likely sites for nucleophilic and electrophilic attack. mdpi.com This can guide the design of synthetic experiments and help to rationalize observed reactivity patterns.
In Silico Design of Novel Derivatives: Molecular docking and virtual screening techniques can be used to design new phthalazine derivatives with desired electronic or steric properties. nih.gov This computational pre-screening can help to prioritize synthetic targets and reduce the time and resources required for experimental work.
Elucidation of Reaction Mechanisms: Computational modeling can be used to investigate the mechanisms of key reactions involving this compound, providing a deeper understanding of the factors that control reactivity and selectivity.
Role in the Advancement of Complex Heterocyclic Chemical Synthesis
The phthalazine scaffold is a privileged structure in medicinal chemistry and is found in a number of biologically active compounds. longdom.orgnih.govresearchgate.net this compound serves as a versatile starting material for the synthesis of more complex, fused heterocyclic systems. The reactive chlorine atom at the 1-position provides a convenient handle for annulation reactions, leading to the construction of novel polycyclic aromatic systems.
Future synthetic efforts should be directed towards utilizing this compound as a key building block in the synthesis of complex molecular architectures. Its ability to undergo a variety of chemical transformations makes it an ideal starting point for the development of innovative synthetic methodologies and the construction of novel heterocyclic libraries. researchgate.netjournaljpri.com The exploration of its use in cascade reactions and diversity-oriented synthesis could lead to the rapid generation of molecular complexity from a simple starting material.
Q & A
Q. What are the recommended methods for synthesizing 1-chloro-4-fluorophthalazine, and how can reaction conditions be optimized?
Synthesis typically involves halogenation or substitution reactions on phthalazine derivatives. For example, fluorination of 1-chloro-phthalazine using agents like KF or CsF under controlled temperatures (80–120°C) in polar aprotic solvents (e.g., DMF, DMSO) can yield the target compound . Optimization requires monitoring reaction time, stoichiometry, and catalysts (e.g., phase-transfer catalysts) to minimize byproducts like dihalogenated species. Characterization via NMR (¹H/¹³C/¹⁹F) and LC-MS is critical to confirm purity and structure .
Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?
Discrepancies may arise from solvent effects, impurities, or tautomerism. For instance, fluorine’s electronegativity can deshield adjacent protons, altering NMR shifts. Cross-validate data with computational tools (e.g., DFT calculations) and compare against databases like PubChem or DSSTox . Document solvent, concentration, and instrument parameters to ensure reproducibility .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or dermal contact. Store in amber glass containers under inert gas (e.g., N₂) to prevent degradation. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose following EPA/OSHA guidelines. Refer to SDS sheets for acute toxicity data and first-aid measures .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) can model electron distribution at reactive sites (e.g., Cl/F positions) to predict regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic centers. Validate predictions with experimental kinetic studies and X-ray crystallography .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
Conflicting bioactivity may stem from assay variability (e.g., cell lines, concentrations) or impurities. Perform orthogonal assays (e.g., enzymatic vs. cell-based) and use high-purity samples (>95% by HPLC). Compare with structurally related analogs (e.g., 4-(3-chloro-4-fluorophenyl)benzoic acid) to isolate structure-activity relationships .
Q. How can researchers design robust stability studies for this compound under varying storage conditions?
Conduct accelerated stability testing at elevated temperatures (40–60°C) and humidity levels (75% RH). Monitor degradation via HPLC-UV and identify byproducts using HR-MS. Apply Arrhenius kinetics to extrapolate shelf life. For light sensitivity, use UV-vis spectroscopy to assess photodegradation pathways .
Methodological Recommendations
- Experimental Design : Use DOE (Design of Experiments) to optimize reaction parameters .
- Data Reporting : Follow Beilstein Journal guidelines for reproducibility, including raw data in supplementary files .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical) when framing hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
